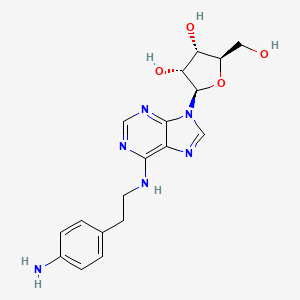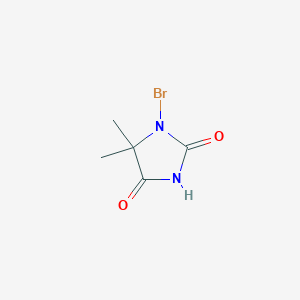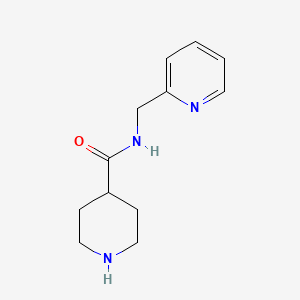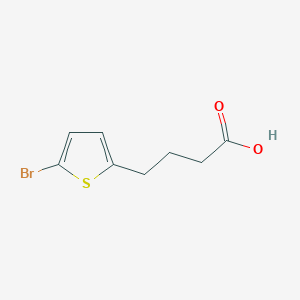
2-氨基噻唑-5-腈
描述
2-Aminothiazole-5-carbonitrile is a useful research compound. Its molecular formula is C4H3N3S and its molecular weight is 125.15 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Aminothiazole-5-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Aminothiazole-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminothiazole-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌剂
2-氨基噻唑骨架是药物开发中的典型结构,已被发现具有抗癌特性 。这使其成为开发新型抗癌药物的潜在候选者。
抗氧化剂
基于2-氨基噻唑的化合物与抗氧化活性有关 。抗氧化剂是可以预防或减缓由自由基引起的细胞损伤的物质,自由基是不稳定的分子,机体在应对环境和其他压力时会产生这些分子。
抗菌剂
这些化合物也表现出抗菌特性 。这意味着它们有潜力杀死或抑制微生物的生长,这在治疗各种感染中可能是有用的。
抗炎剂
基于2-氨基噻唑的化合物已被发现可以作为抗炎剂 。这表明它们可以用于治疗以炎症为特征的疾病。
雌激素受体配体
氨基噻唑化合物已被发现可以作为雌激素受体的配体 。这表明其在治疗与体内雌激素水平相关的疾病中具有潜在的应用价值。
腺苷受体拮抗剂
它们还提供了一类新的腺苷受体拮抗剂 。这可能对治疗各种神经系统疾病具有意义,因为腺苷受体在中枢神经系统中发挥着关键作用。
磷酸二酯酶 5 型调节剂
设计并制备了一系列新的 2-氨基噻唑衍生物作为磷酸二酯酶 5 型 (PDE5) 调节剂 。 据报道,PDE5 抑制剂是治疗神经炎症和神经退行性疾病的潜在疗法 。
COX-1/COX-2 抑制剂
这些化合物也被发现可以抑制 COX-1 和 COX-2 。这表明其在治疗疼痛和炎症中具有潜在的应用价值,因为这些酶参与了前列腺素的生成,前列腺素会导致体内炎症和疼痛。
安全和危害
未来方向
2-Aminothiazole derivatives, including 2-Aminothiazole-5-carbonitrile, have shown promise in the field of medicinal chemistry and drug discovery research . They have been found to have several biological activities, acting as anticancer, antioxidant, antimicrobial, and anti-inflammatory agents . This has led to their wide innovations and use in the treatment of various diseases . Future research will likely continue to explore the potential of these compounds in various therapeutic applications.
作用机制
Target of Action
2-Aminothiazole-5-carbonitrile has been found to have a broad range of targets due to its versatile structure. It has been documented to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . It also acts as a regulator of phosphodiesterase type 5 (PDE5) and an inhibitor of COX-1/COX-2 .
Mode of Action
The compound interacts with its targets in a specific manner. For instance, in the case of PDE5 regulation, it has been found that certain 2-aminothiazole derivatives can have a complete inhibitory effect on PDE5, suggesting a distinctive therapeutic role of these derivatives in conditions like erectile dysfunction . Moreover, these compounds have been found to inhibit COX-1 and COX-2 activities .
Biochemical Pathways
The 2-aminothiazole scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . It is involved in various biochemical pathways related to cancer, inflammation, and other diseases. In the context of PDE5 regulation, these compounds enhance the expression of nitric oxide synthases and lead to the accumulation of cGMP, in addition to activating protein kinase G (PKG), which plays an important role in the development of several neurodiseases .
Pharmacokinetics
The compound’s effects on pde5 and cox-1/cox-2 suggest that it has a significant bioavailability .
Result of Action
The action of 2-Aminothiazole-5-carbonitrile results in a variety of molecular and cellular effects. For instance, it has been found to have a complete inhibitory effect on PDE5, suggesting a potential therapeutic role in conditions like erectile dysfunction . It also exhibits potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
生化分析
Biochemical Properties
2-Aminothiazole-5-carbonitrile plays a crucial role in various biochemical reactions. It has been identified as a regulator of phosphodiesterase type 5 (PDE5) and an inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . The interaction with PDE5 involves binding to the enzyme’s active site, leading to either inhibition or enhancement of its activity. This regulation is significant in the context of neuroinflammatory and neurodegenerative diseases, where PDE5 inhibitors have shown potential therapeutic benefits .
Additionally, 2-Aminothiazole-5-carbonitrile interacts with COX enzymes, which are key players in the inflammatory response. By inhibiting COX-1 and COX-2, this compound can reduce the production of pro-inflammatory prostaglandins, thereby exhibiting anti-inflammatory properties . The molecular docking studies have revealed strong binding interactions with the active sites of these enzymes, further elucidating the nature of these biochemical interactions .
Cellular Effects
The effects of 2-Aminothiazole-5-carbonitrile on various cell types and cellular processes are profound. This compound has demonstrated anti-proliferative effects on human cancerous cell lines, including breast, leukemia, lung, colon, central nervous system, melanoma, ovarian, renal, and prostate cancer cells . The mechanism underlying these effects involves the inhibition of cell proliferation and induction of apoptosis, which is a programmed cell death process crucial for eliminating cancer cells .
Moreover, 2-Aminothiazole-5-carbonitrile influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cellular function . The compound’s impact on cellular metabolism includes alterations in metabolic flux and metabolite levels, which are essential for maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, 2-Aminothiazole-5-carbonitrile exerts its effects through various binding interactions with biomolecules. The compound’s ability to inhibit PDE5 and COX enzymes is attributed to its strong binding affinity to their active sites . This binding results in the inhibition of enzyme activity, leading to downstream effects such as reduced inflammation and enhanced neuroprotection .
Furthermore, 2-Aminothiazole-5-carbonitrile has been shown to influence gene expression by modulating transcription factors and signaling pathways involved in inflammation and cell proliferation . These molecular mechanisms highlight the compound’s potential as a therapeutic agent in treating inflammatory and neurodegenerative diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Aminothiazole-5-carbonitrile have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Aminothiazole-5-carbonitrile remains stable under specific conditions, allowing for sustained biological activity . Prolonged exposure to certain environmental factors may lead to its degradation, which can affect its efficacy .
Long-term studies have also indicated that 2-Aminothiazole-5-carbonitrile can have lasting effects on cellular function, including sustained inhibition of inflammatory pathways and prolonged anti-proliferative effects on cancer cells . These temporal effects are essential for understanding the compound’s potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of 2-Aminothiazole-5-carbonitrile vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal cellular function .
Threshold effects have also been noted, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing toxicity . These findings underscore the importance of dosage optimization in the development of 2-Aminothiazole-5-carbonitrile as a therapeutic agent.
Metabolic Pathways
2-Aminothiazole-5-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s metabolism includes its conversion into active metabolites that exert biological effects . Enzymes such as cytochrome P450 play a crucial role in the metabolic processing of 2-Aminothiazole-5-carbonitrile, influencing its bioavailability and efficacy .
The effects on metabolic flux and metabolite levels are significant, as they determine the compound’s overall impact on cellular function and homeostasis . Understanding these metabolic pathways is vital for optimizing the therapeutic potential of 2-Aminothiazole-5-carbonitrile.
Transport and Distribution
The transport and distribution of 2-Aminothiazole-5-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, affecting its biological activity . The compound’s ability to cross cellular membranes and reach intracellular targets is crucial for its efficacy as a therapeutic agent .
Subcellular Localization
2-Aminothiazole-5-carbonitrile exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its biological effects . Targeting signals and post-translational modifications play a role in directing 2-Aminothiazole-5-carbonitrile to these subcellular locations .
The subcellular localization of 2-Aminothiazole-5-carbonitrile is critical for its interaction with target biomolecules and the subsequent modulation of cellular processes . Understanding these localization mechanisms can provide insights into the compound’s therapeutic potential and guide the development of targeted therapies.
属性
IUPAC Name |
2-amino-1,3-thiazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3S/c5-1-3-2-7-4(6)8-3/h2H,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTBHWXNEMGNDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434789 | |
| Record name | 2-Aminothiazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51640-52-9 | |
| Record name | 2-Aminothiazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1,3-thiazole-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















